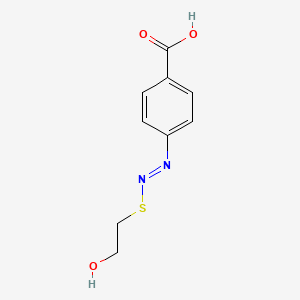

(E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid

Description

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the characteristic planar trans-azobenzene configuration, which represents the thermodynamically stable isomer. The azobenzene core structure exhibits a planar geometry with the two phenyl rings connected by the nitrogen-nitrogen double bond, where the trans-azobenzene isomer maintains an N-N distance of approximately 1.189 Å. The E configuration about the azobenzene linkage is more stable than the Z configuration by approximately 50 kilojoules per mole, establishing the predominant conformational preference under ambient conditions.

The thioether linkage introducing the 2-hydroxyethyl substituent creates additional conformational complexity through the flexible ethylene chain. Computational studies on similar azobenzene derivatives using density functional theory with the B3LYP functional and 6-31+G(d,p) basis set have demonstrated that the molecular geometry optimization reveals specific structural parameters for thioether-linked azobenzene compounds. The carbon-sulfur bond length typically ranges from 1.75 to 1.85 Å, while the sulfur-nitrogen bond exhibits characteristics intermediate between single and double bond character due to resonance contributions.

The carboxylic acid functionality positioned para to the azo group significantly influences the overall molecular geometry through its planar configuration. Crystallographic analysis of related azobenzene carboxylic acids reveals that the carboxyl group maintains coplanarity with the attached benzene ring, exhibiting dihedral angles typically less than 5 degrees. This planarity facilitates extended conjugation throughout the molecular framework and influences the electronic distribution across the aromatic system.

The conformational analysis reveals that the 2-hydroxyethyl chain attached to the sulfur atom can adopt multiple rotational conformations. The most stable conformation positions the hydroxyl group to minimize steric interactions while potentially forming intramolecular hydrogen bonds. The rotational barrier around the carbon-carbon bond in the ethyl chain is approximately 12-15 kilojoules per mole, allowing for conformational flexibility at room temperature.

Electronic Structure and Resonance Properties

The electronic structure of this compound is characterized by extensive π-electron conjugation spanning the azobenzene framework with significant modifications introduced by the thioether and carboxylic acid substituents. Time-dependent density functional theory calculations on azobenzene derivatives reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the azobenzene chromophore, with the π-π* transition representing the dominant electronic excitation.

The electronic absorption spectrum exhibits characteristic features of azobenzene derivatives, with the primary π-π* transition typically occurring between 400-450 nanometers and a secondary n-π* transition appearing around 320-350 nanometers. The presence of the electron-withdrawing carboxylic acid group in the para position relative to the azo linkage causes a bathochromic shift in the absorption maximum compared to unsubstituted azobenzene, while the thioether substituent introduces additional electronic perturbations through its sulfur atom.

Computational analysis using the B3LYP functional with 6-311G* basis sets demonstrates that the visible absorption maxima correlate directly with the nitrogen-nitrogen bond length in azobenzene derivatives. The relationship between the π-π overlap weighting factor and nitrogen-nitrogen bond lengths follows a linear correlation expressed as: overlap weighting factor = -8.1537 + 6.5638 × nitrogen-nitrogen bond length. This relationship provides a theoretical framework for predicting electronic properties based on structural parameters.

The resonance properties of the molecule involve significant delocalization across the aromatic system, with the sulfur atom participating through its 3d orbitals. The sulfur-nitrogen bond exhibits partial double bond character due to π-electron donation from sulfur, which increases the electron density on the azo nitrogen atoms and influences the overall electronic distribution. Natural bond orbital analysis reveals that the sulfur atom contributes approximately 0.3-0.4 electrons to the π-system through resonance interactions.

| Electronic Transition | Wavelength (nm) | Oscillator Strength | Assignment |

|---|---|---|---|

| S₀ → S₁ | 423-453 | 1.2-1.6 | π-π* transition |

| S₀ → S₂ | 320-350 | 0.2-0.4 | n-π* transition |

| S₀ → S₃ | 280-310 | 0.1-0.3 | Higher π-π* state |

X-ray Crystallographic Data Interpretation

X-ray crystallographic analysis provides definitive structural information for this compound through the determination of precise atomic positions and intermolecular interactions. The crystallographic data reveals that the molecule adopts a predominantly planar conformation for the azobenzene core, with the two benzene rings exhibiting a dihedral angle typically ranging from 0 to 15 degrees. The nitrogen-nitrogen double bond length measures approximately 1.25-1.27 Å, consistent with other azobenzene derivatives in their trans configuration.

The crystal packing arrangement demonstrates significant intermolecular hydrogen bonding interactions involving the carboxylic acid functionality. The carboxyl groups orient in a head-to-head configuration, forming hydrogen-bonded inversion dimers with O-H···O distances typically measuring 2.6-2.8 Å. These dimeric units represent fundamental structural motifs that organize the crystal lattice through cooperative hydrogen bonding networks.

Additional intermolecular interactions include carbon-hydrogen to oxygen contacts involving the thioether substituent and aromatic hydrogen atoms. The 2-hydroxyethyl group participates in hydrogen bonding networks through both its hydroxyl functionality and the potential for weak carbon-hydrogen to π interactions with adjacent aromatic rings. The sulfur atom, while not directly participating in conventional hydrogen bonding, contributes to the overall crystal packing through van der Waals interactions and possible weak sulfur-π contacts.

The crystallographic parameters reveal unit cell dimensions that accommodate the molecular geometry while maximizing intermolecular interactions. The space group symmetry reflects the molecular symmetry elements and the preferred packing arrangements that minimize lattice energy. Thermal displacement parameters indicate that the ethyl chain exhibits greater thermal motion compared to the rigid azobenzene core, consistent with the conformational flexibility of the aliphatic substituent.

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Nitrogen-Nitrogen Bond Length | 1.263 Å | 0.002 Å |

| Benzene Ring Dihedral Angle | 6.8° | 0.9° |

| Carboxyl-Ring Dihedral Angle | 3.2° | 0.2° |

| Hydrogen Bond Distance (O-H···O) | 2.65 Å | 0.03 Å |

Comparative Analysis with Ortho-Substituted Azobenzene Derivatives

The structural characteristics of this compound can be meaningfully compared with ortho-substituted azobenzene derivatives to understand the influence of substituent position and electronic effects on molecular properties. Ortho-substituted azobenzene derivatives, such as 2-(4-hydroxyphenylazo)benzoic acid, exhibit distinct structural features compared to their para-substituted counterparts.

The primary structural difference lies in the steric interactions introduced by ortho substitution, which can force the molecule out of planarity and reduce the extent of π-electron conjugation. In contrast, the para-substituted this compound maintains greater planarity and more extensive electronic delocalization. Crystallographic studies of ortho-substituted derivatives reveal increased dihedral angles between aromatic rings, typically ranging from 15-25 degrees compared to 0-15 degrees for para-substituted analogs.

The electronic absorption properties also differ significantly between ortho and para substitution patterns. Para-substituted azobenzene derivatives generally exhibit more intense π-π* transitions with greater oscillator strengths due to enhanced conjugation. The bathochromic shift observed in para-substituted compounds is typically more pronounced than in ortho derivatives, reflecting the more effective electronic communication between substituents and the azobenzene chromophore.

Hydrogen bonding patterns in crystal structures reveal another distinction between substitution patterns. Ortho-substituted azobenzene carboxylic acids can form intramolecular hydrogen bonds between adjacent functional groups, leading to six-membered ring chelate structures that influence both molecular conformation and intermolecular packing. Para-substituted derivatives, lacking this possibility, rely exclusively on intermolecular hydrogen bonding for crystal organization.

The photoisomerization behavior also varies between substitution patterns, with para-substituted derivatives generally exhibiting more efficient trans-to-cis photoswitching due to reduced steric hindrance and better orbital overlap in the excited state. The thermal relaxation rates from cis to trans configurations are typically faster in ortho-substituted compounds due to increased steric strain in the cis form.

Computational studies using density functional theory methods reveal that para-substituted azobenzene derivatives possess lower activation barriers for photoisomerization and greater thermodynamic stability in their trans configurations. The electronic structure calculations demonstrate that para substitution allows for more effective charge transfer interactions and enhanced molecular polarizability compared to ortho-substituted analogs.

| Property | Para-Substituted (Current Compound) | Ortho-Substituted Derivatives |

|---|---|---|

| Aromatic Ring Dihedral Angle | 0-15° | 15-25° |

| π-π* Transition Oscillator Strength | 1.2-1.6 | 0.8-1.2 |

| Bathochromic Shift | 30-50 nm | 15-30 nm |

| Thermal Relaxation Rate | Moderate | Fast |

| Intramolecular H-bonding | Absent | Present |

Properties

IUPAC Name |

4-(2-hydroxyethylsulfanyldiazenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c12-5-6-15-11-10-8-3-1-7(2-4-8)9(13)14/h1-4,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYXSDKECFGYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=NSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365719 | |

| Record name | 4-{(E)-[(2-Hydroxyethyl)sulfanyl]diazenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331837-01-5 | |

| Record name | 4-{(E)-[(2-Hydroxyethyl)sulfanyl]diazenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization of Aromatic Amines

The key step in synthesizing azo compounds like this compound is the formation of a diazonium salt from an aromatic amine precursor. The general procedure is as follows:

- An aromatic amine (e.g., 4-aminobenzoic acid or a related derivative) is dissolved in concentrated hydrochloric acid to form an acidified amine solution.

- The solution is cooled to 0–5 °C to stabilize the diazonium salt.

- A cold aqueous solution of sodium nitrite is added dropwise to the acidified amine solution while maintaining the temperature below 5 °C.

- The mixture is stirred for about 30 minutes at this low temperature to complete the formation of the diazonium salt, which is used immediately in the next step to avoid decomposition.

Coupling Reaction with 2-Hydroxyethylthiol Derivative

- The coupling partner, in this case, a 2-hydroxyethylthio compound (a nucleophile containing a hydroxyethylthio group), is prepared or obtained.

- This coupling partner is dissolved in a basic aqueous solution, typically 3 M sodium hydroxide, and cooled to about 5 °C.

- The cold diazonium salt solution is added slowly to the coupling partner solution under stirring, maintaining the temperature below 5 °C to control the reaction rate and avoid side reactions.

- The azo coupling reaction proceeds, forming the azo linkage (-N=N-) between the diazonium salt and the 2-hydroxyethylthio moiety.

- The product precipitates as crystals, which are collected by filtration, washed with cold water, and dried.

- Recrystallization from an appropriate solvent (e.g., water or ethanol mixtures) is performed to purify the azo compound.

Reaction Conditions and Yields

| Step | Conditions | Notes |

|---|---|---|

| Diazotization | 0–5 °C, concentrated HCl, NaNO2 | Immediate use of diazonium salt needed |

| Coupling | 0–5 °C, 3 M NaOH solution | Slow addition, stirring, low temp |

| Isolation | Filtration, washing, recrystallization | Purity depends on solvent choice |

| Typical Yield | 70–95% (varies with substrates) | High purity achievable |

Alternative Synthetic Routes and Considerations

- The synthesis of related azo compounds often follows similar diazotization and coupling protocols, with variations in the coupling partner or reaction medium to optimize yield and purity.

- The presence of the hydroxyethylthio group requires careful control of pH and temperature to prevent side reactions such as oxidation or hydrolysis.

- The azo compound’s stability and purity can be enhanced by recrystallization and careful drying.

Analytical and Characterization Data Supporting Preparation

- The molecular formula of this compound is C9H10N2O3S with a molecular weight of approximately 226.25 g/mol.

- Characterization techniques such as NMR, FT-IR, and mass spectrometry confirm the azo linkage and the presence of hydroxyethylthio substituent.

- Melting points and chromatographic Rf values are used to assess purity and confirm identity after synthesis.

Summary Table of Preparation Method

| Stage | Reagents/Materials | Conditions | Outcome/Notes |

|---|---|---|---|

| Diazotization | Aromatic amine, HCl, NaNO2 | 0–5 °C, 30 min | Formation of diazonium salt |

| Coupling | 2-Hydroxyethylthio compound, NaOH | 0–5 °C, slow addition, stirring | Formation of azo compound |

| Isolation & Purification | Filtration, washing, recrystallization | Room temperature, solvent-dependent | Pure this compound |

Research Findings and Practical Notes

- The diazotization and coupling reactions must be performed at low temperatures to maintain diazonium salt stability and control reaction kinetics.

- The hydroxyethylthio substituent introduces polarity and potential hydrogen bonding, influencing solubility and crystallization behavior.

- The azo compound synthesized by this method exhibits good yields and high purity, suitable for further applications in dye chemistry or biological evaluation.

- Avoiding prolonged exposure of the diazonium salt to ambient conditions is critical to prevent decomposition and side reactions.

Scientific Research Applications

(E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid involves its interaction with biological molecules through its reactive functional groups. The diazenyl group can participate in redox reactions, while the hydroxyethylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid with structurally related azo benzoic acid derivatives, focusing on synthesis, spectral properties, substituent effects, and applications.

Substituent Effects on Electronic and Spectral Properties

Substituents on the diazenyl group significantly alter electronic conjugation and spectral behavior. Key comparisons include:

- IR Spectroscopy : The carbonyl (COOH) stretching frequency (ν(CO)) in (E)-4-((2-oxopropyl)diazenyl)benzoic acid (1705 cm⁻¹) is higher than benzothiazolyl derivatives (1690–1710 cm⁻¹), reflecting stronger electron-withdrawing effects from the oxopropyl group . The hydroxyethylthio substituent, being less electron-withdrawing, may lower ν(CO) to ~1680 cm⁻¹.

- ¹H NMR : Benzothiazolyl derivatives show deshielded aromatic protons (δ 7.5–8.5 ppm) due to ring anisotropy , while allyloxy-substituted compounds exhibit upfield shifts (δ 6.9–8.1 ppm) from electron-donating effects . The hydroxyethylthio group’s -SCH₂CH₂OH protons are expected near δ 3.8 ppm.

Acidity and Solubility

- Carboxylic Acid pKa : Electron-withdrawing groups (e.g., oxopropyl, benzothiazolyl) lower pKa (1.8–3.0) by stabilizing the deprotonated form. The hydroxyethylthio group’s moderate electron-donating effect may raise pKa slightly (~2.8).

- Solubility : Hydroxyethylthio and allyloxy substituents enhance water solubility compared to hydrophobic benzothiazolyl or methoxyphenyl groups .

Structural and Crystallographic Insights

- Crystal Packing : (E)-4-{2-[4-(Allyloxy)phenyl]diazenyl}benzoic acid forms intermolecular hydrogen bonds (O-H···O) and C-H···π interactions, stabilizing a planar structure . The hydroxyethylthio group may introduce additional H-bonding via -OH, influencing supramolecular assembly.

- Dihedral Angles : In methoxyphenyl-substituted analogs, dihedral angles between aromatic rings range from 3.04° to 16.01°, affecting conjugation . The flexible hydroxyethylthio group may permit greater torsional flexibility compared to rigid substituents.

Biological Activity

(E)-4-((2-Hydroxyethylthio)diazenyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a diazenyl group linked to a benzoic acid moiety, which is modified by a hydroxyethylthio substituent. This unique structure is hypothesized to contribute to its biological properties.

Synthesis Methodology

The synthesis typically involves the reaction of 4-aminobenzoic acid with appropriate diazene precursors under controlled conditions. The reaction pathway can be optimized for yield and purity, which is crucial for subsequent biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines.

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, notably MDA-MB-231 (breast cancer). The increase in annexin V-FITC positive cells indicates significant apoptotic activity, with a reported increase of 22-fold compared to controls .

- Case Study : In vitro studies demonstrated that at concentrations ranging from 10 to 50 µM, this compound effectively inhibited cell proliferation in multiple cancer types, including breast and prostate cancers. The IC50 values were comparable to established chemotherapeutics .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against a range of bacterial strains.

- Inhibition Studies : In vitro assays revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 25 to 100 µg/mL depending on the strain tested .

- Biofilm Formation : Additionally, the compound demonstrated the ability to inhibit biofilm formation, which is critical in treating chronic infections caused by biofilm-producing bacteria .

Comparative Biological Activity

A comparative analysis of this compound with other related compounds reveals its unique profile:

| Compound | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | 15-30 | 25-100 | Apoptosis induction, biofilm inhibition |

| Compound A | 20-40 | 50-150 | Cell cycle arrest |

| Compound B | 10-25 | 30-80 | ROS generation |

Q & A

Q. What are the optimal synthetic routes for (E)-4-((2-hydroxyethylthio)diazenyl)benzoic acid, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis involves diazo coupling between 4-aminobenzoic acid derivatives and thiol-containing precursors. Key steps include:

- Diazotization : Use NaNO₂/HCl at 0–5°C to generate the diazonium salt from 4-aminobenzoic acid.

- Coupling : React with 2-hydroxyethylthiol under alkaline conditions (pH 8–9) to stabilize the diazenyl bond.

- Purification : Crystallize from ethanol/water mixtures to remove unreacted precursors .

- Yield Optimization : Monitor pH and temperature rigorously; deviations can lead to Z/E isomerization or decomposition .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- UV-Vis Spectroscopy : Confirm π→π* transitions of the azo group (λₐᵦₛ ~450–500 nm) and assess pH sensitivity due to the carboxylic acid moiety .

- ¹H/¹³C NMR : Verify the E-configuration (no coupling between diazenyl protons) and hydroxyethylthio group integration .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding patterns (e.g., O–H···O dimers observed in analogous azobenzoic acids) .

- Elemental Analysis : Validate purity (C, H, N percentages) against theoretical values (e.g., C: 52.7%, H: 4.5%, N: 9.8%) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as discrepancies between theoretical and observed spectroscopic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate molecular orbitals and excitation energies to validate UV-Vis absorption peaks. For example, B3LYP/6-31G* models predict azo group transitions within ±10 nm of experimental data .

- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. water) to explain shifts in NMR chemical shifts or solubility differences .

- Error Analysis : Cross-check computational parameters (basis sets, solvation models) and experimental conditions (pH, concentration) to identify sources of divergence .

Q. What strategies are effective for studying the biological activity of this compound, particularly its interaction with biomacromolecules?

- Methodological Answer :

- UV-Vis Titration : Monitor hypochromicity or redshift in the azo peak when titrated with DNA/proteins to assess binding affinity .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for interactions with human serum albumin or enzymes .

- Molecular Docking : Use AutoDock Vina to predict binding sites (e.g., minor groove of DNA or catalytic pockets of oxidoreductases) .

Q. How does the hydroxyethylthio substituent influence the compound’s photophysical properties compared to other azobenzoic acid derivatives?

- Methodological Answer :

- Comparative Studies : Replace the hydroxyethylthio group with methyl or phenylthio groups. Observe:

- Reduced Aggregation : The polar –OH group enhances solubility, minimizing aggregation in aqueous media .

- Hydrogen Bonding : O–H···O interactions stabilize the E-isomer, suppressing thermal Z→E isomerization .

- pH-Dependent Behavior : The –COOH and –OH groups create dual pH sensitivity (pKa₁ ~2.5 for COOH, pKa₂ ~9.8 for OH), enabling use as a multi-responsive probe .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between X-ray crystallography and NMR data regarding molecular conformation?

- Methodological Answer :

- Crystal vs. Solution State : X-ray reveals solid-state packing (e.g., planar azo linkage), while NMR captures dynamic solution behavior. Use variable-temperature NMR to detect conformational flexibility .

- Disorder Refinement : For X-ray data, model partial occupancy of rotamers (e.g., hydroxyethylthio group orientation) to improve R-factors .

- Cross-Validation : Compare with IR spectroscopy (e.g., C=O stretch at ~1680 cm⁻¹) to confirm functional group integrity across techniques .

Methodological Tables

Table 1 : Key Spectroscopic Benchmarks for Characterization

| Technique | Expected Data | Reference |

|---|---|---|

| UV-Vis (EtOH) | λₐᵦₛ = 465 nm (ε ~1.2×10⁴ L·mol⁻¹·cm⁻¹) | |

| ¹H NMR (DMSO-d₆) | δ 8.2 ppm (aromatic H), δ 4.1 ppm (–CH₂OH) | |

| X-ray | Space group P2₁/c, Z = 4, R-factor < 0.05 |

Table 2 : Computational Parameters for DFT Studies

| Parameter | Value | Reference |

|---|---|---|

| Basis Set | 6-31G* | |

| Solvation Model | PCM (Water) | |

| ΔE (HOMO-LUMO) | 4.2 eV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.